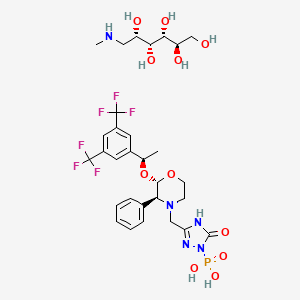
(1'R,2R,3R)-Defluoro Fosaprepitant Dimeglumine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine is an isomer of Fosaprepitant, a selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic drug. This compound is particularly significant in the medical field for its role in preventing nausea and vomiting caused by chemotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically involve:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Industrial Production Methods
Industrial production of (1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine follows similar synthetic routes but on a larger scale. The process involves:
Batch processing: Large quantities of starting materials are reacted in batches under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
(1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with biological molecules and its effects on cellular processes.
Medicine: Used in the development of new antiemetic drugs and for studying the pharmacokinetics and pharmacodynamics of NK-1 receptor antagonists.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control processes.
Mecanismo De Acción
The mechanism of action of (1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves its binding to the NK-1 receptors in the brain. By blocking these receptors, the compound prevents the binding of substance P, a neuropeptide associated with nausea and vomiting. This inhibition reduces the emetic response, making it effective in preventing chemotherapy-induced nausea and vomiting.
Comparación Con Compuestos Similares
Similar Compounds
Fosaprepitant: The parent compound, also a selective NK-1 receptor antagonist.
Aprepitant: Another NK-1 receptor antagonist used for similar medical applications.
Rolapitant: A long-acting NK-1 receptor antagonist with a similar mechanism of action.
Uniqueness
(1’R,2R,3R)-Defluoro Fosaprepitant Dimeglumine is unique due to its specific isomeric form, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. This uniqueness can influence its efficacy, safety profile, and overall therapeutic potential.
Propiedades
Fórmula molecular |
C30H40F6N5O11P |
|---|---|
Peso molecular |
791.6 g/mol |
Nombre IUPAC |
[3-[[(2S,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H23F6N4O6P.C7H17NO5/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37);4-13H,2-3H2,1H3/t13-,19+,20+;4-,5+,6+,7+/m10/s1 |
Clave InChI |
BLKGRNBEVDABEV-KHKLRGDGSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNCC(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


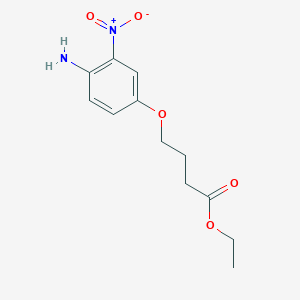
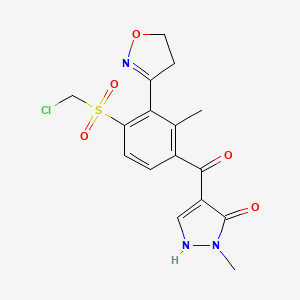
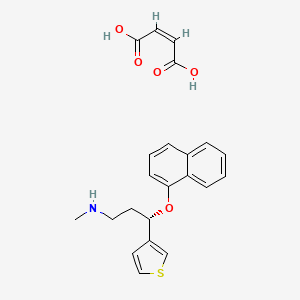
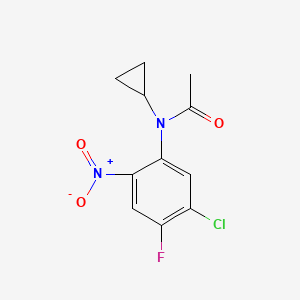
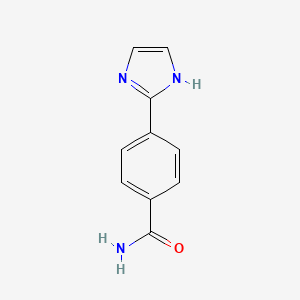
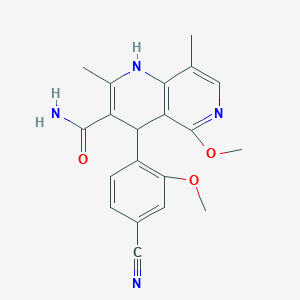
![disodium;(2S)-5-[[(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxylatomethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoate](/img/structure/B13841595.png)
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-3-carboxylic acid](/img/structure/B13841606.png)
![N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)

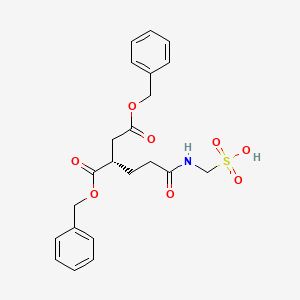
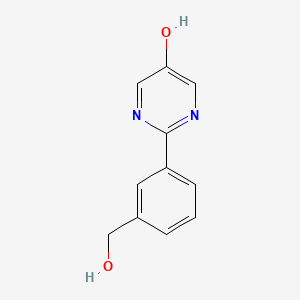
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)
![Methyl 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13841652.png)
